3-(1-Naphthyl)-1-bromobenzene
Overview
Description
3-(1-Naphthyl)-1-bromobenzene is a brominated aromatic compound that features a bromine atom attached to a benzene ring, which is further connected to a naphthalene moiety. This structure is a key intermediate in various organic synthesis processes, particularly in the construction of more complex aromatic systems. The presence of the bromine atom makes it a versatile compound for further functionalization through various coupling reactions.
Synthesis Analysis
The synthesis of brominated aromatic compounds like 3-(1-Naphthyl)-1-bromobenzene often involves halogenation reactions. For instance, the Ullmann reaction, a copper-promoted coupling process, has been used to synthesize axially chiral biaryl compounds starting from bromo-naphthoic acids . Although not directly synthesizing 3-(1-Naphthyl)-1-bromobenzene, this method provides insight into the types of reactions that could be employed for its synthesis. Additionally, palladium-catalyzed domino reactions have been reported for the synthesis of naphthalene derivatives, which could potentially be adapted for the synthesis of 3-(1-Naphthyl)-1-bromobenzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the interaction between the benzene and naphthalene rings. In closely related compounds, the naphthyl ring system can be nearly perpendicular to other aromatic rings, as observed in the structure of a dihydrobenzofuran derivative . The rigidity and planarity of the molecule can vary, influencing the molecular packing and intermolecular interactions in the solid state.
Chemical Reactions Analysis
Compounds like 3-(1-Naphthyl)-1-bromobenzene can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. They can participate in cross-coupling reactions, such as Suzuki and Ullmann couplings, to form biaryl compounds . The reactivity of the bromine atom also allows for the formation of cyclic structures through intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical properties of aromatic hydrocarbons are influenced by their molecular structure. For example, the viscosity and compliance of tri-naphthylbenzene derivatives have been studied, showing a significant temperature dependence 10. The crystalline phase, glass transition, and melting behavior are also important physical properties that have been examined in similar compounds 10. The chemical properties, such as reactivity in coupling reactions and the ability to form supercooled liquid and glassy phases, are determined by the molecular structure and substituents present on the aromatic rings .
Scientific Research Applications
Photostimulated Reactions
A study highlights the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-bromonaphthalene. These reactions lead to the generation of reduced products or cyclized reduced products depending on the presence of suitable double bonds. This process is pivotal in organic synthesis and material science applications (Vaillard, Postigo, & Rossi, 2004).
Crystal Structure Analysis
Research on 2-Bromo-1,3-bis[2-(2-naphthyl)vinyl]benzene reveals insights into the crystal structures of bromobenzene derivatives. Such studies are crucial for understanding molecular conformations and interactions, contributing to fields like material science and pharmacology (Mague, Chudomel, & Lahti, 2011).
Synthesis of Organic Materials
The synthesis and characterization of small organic molecules derived from 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, including 1-bromo-3-chloro-5-iodobenzene, is crucial for developing new materials with unique properties like glass transition temperatures. Such research has applications in material science, especially in designing new polymers and glasses (Liu et al., 2015).
properties
IUPAC Name |
1-(3-bromophenyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPSUGBBTPJBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)naphthalene | |
CAS RN |
853945-53-6 | |
Record name | 853945-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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